tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate is an organic compound with the molecular formula C18H21NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then isolated by removing the solvent and purifying the residue .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxyphenyl)carbamate
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Uniqueness
tert-Butyl ((4-hydroxyphenyl)(phenyl)methyl)carbamate is unique due to its specific structure, which combines a tert-butyl group with both hydroxyphenyl and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxyphenyl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)22-17(21)19-16(13-7-5-4-6-8-13)14-9-11-15(20)12-10-14/h4-12,16,20H,1-3H3,(H,19,21) |
InChI Key |
BKAYORSMXCTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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